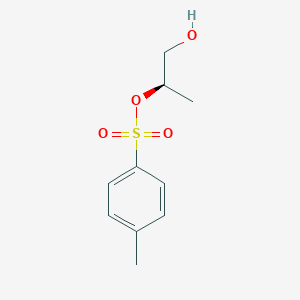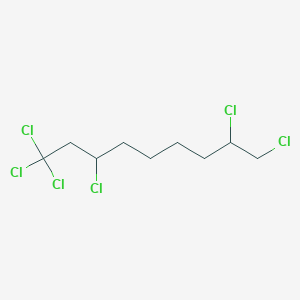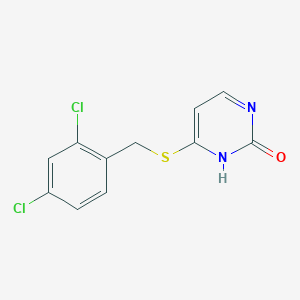
4-((2,4-dichlorobenzyl)thio)pyrimidin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2(1H)-Pyrimidinone,6-[[(2,4-dichlorophenyl)methyl]thio]- is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3. This particular compound is characterized by the presence of a 2,4-dichlorophenyl group attached to the pyrimidinone ring via a thioether linkage. Pyrimidinones are known for their diverse biological activities and are integral components of DNA and RNA, making them significant in various biochemical processes .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyrimidinone,6-[[(2,4-dichlorophenyl)methyl]thio]- typically involves the reaction of 2,4-dichlorobenzyl chloride with 2-mercaptopyrimidinone under basic conditions. The reaction is carried out in a suitable solvent such as ethanol or methanol, and a base like sodium hydroxide or potassium carbonate is used to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process. Purification of the final product is typically achieved through recrystallization or chromatographic techniques .
化学反应分析
Types of Reactions
2(1H)-Pyrimidinone,6-[[(2,4-dichlorophenyl)methyl]thio]- undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the chlorophenyl group or to convert the pyrimidinone ring to a dihydropyrimidine derivative.
Substitution: The chlorophenyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.
Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide as solvent.
Major Products Formed
Oxidation: Sulfoxide and sulfone derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidinone derivatives depending on the nucleophile used.
科学研究应用
2(1H)-Pyrimidinone,6-[[(2,4-dichlorophenyl)methyl]thio]- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of 2(1H)-Pyrimidinone,6-[[(2,4-dichlorophenyl)methyl]thio]- involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to the modulation of biochemical pathways. For example, its antimicrobial activity may be attributed to the inhibition of bacterial DNA synthesis or enzyme activity. The anti-inflammatory effects could be due to the inhibition of pro-inflammatory cytokines or enzymes .
相似化合物的比较
Similar Compounds
- 2-Amino-4-(4-aminophenyl)-6-(2,4-dichlorophenyl)pyrimidine
- 2-Amino-4-(4-aminophenyl)-6-(3-bromophenyl)pyrimidine
- 2,4,6-Trisubstituted pyrimidines
Uniqueness
2(1H)-Pyrimidinone,6-[[(2,4-dichlorophenyl)methyl]thio]- is unique due to its specific substitution pattern and the presence of the thioether linkage. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
属性
CAS 编号 |
6299-23-6 |
|---|---|
分子式 |
C11H8Cl2N2OS |
分子量 |
287.2 g/mol |
IUPAC 名称 |
6-[(2,4-dichlorophenyl)methylsulfanyl]-1H-pyrimidin-2-one |
InChI |
InChI=1S/C11H8Cl2N2OS/c12-8-2-1-7(9(13)5-8)6-17-10-3-4-14-11(16)15-10/h1-5H,6H2,(H,14,15,16) |
InChI 键 |
SBLFGWABFBUIIW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1Cl)Cl)CSC2=CC=NC(=O)N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


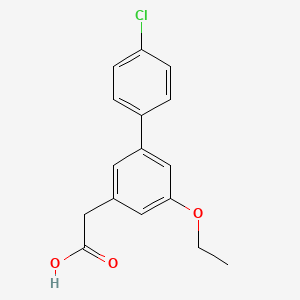
![3,7-Ethanofuro[3,2-b]pyridine](/img/structure/B13804224.png)
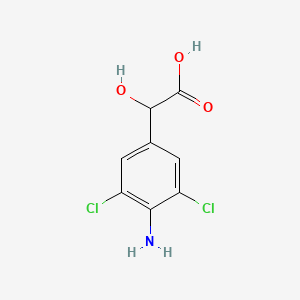
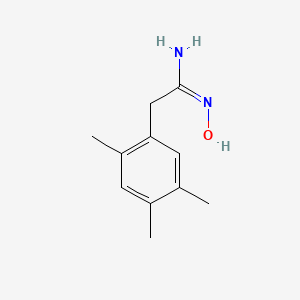
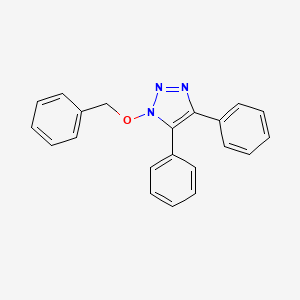
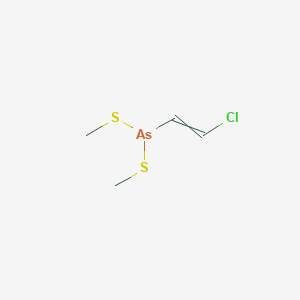
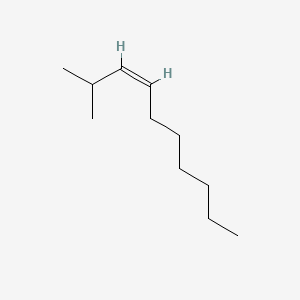
![1-(Hydroxymethyl)-7,8-dioxabicyclo[3.2.1]oct-3-EN-2-OL](/img/structure/B13804269.png)
![N-[2-(4-ethylphenyl)-1,3-benzoxazol-6-yl]butanamide](/img/structure/B13804272.png)
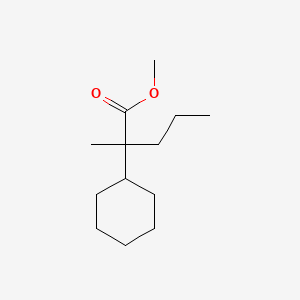
![4-[[2-(2,4-Dibromo-6-methylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13804277.png)
![2-(3-Chlorophenyl)-5-fluorobenzo[d]thiazole](/img/structure/B13804280.png)
